molecular formula C23H28N2O3S B1669038 Cinalukast CAS No. 128312-51-6

Cinalukast

Cat. No.: B1669038
CAS No.: 128312-51-6
M. Wt: 412.5 g/mol
InChI Key: BZMKNPGKXJAIDV-VAWYXSNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cinalukast can be synthesized through a multi-step process involving the coupling of various chemical intermediates. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cinalukast has a wide range of applications in scientific research:

Mechanism of Action

Cinalukast exerts its effects by binding to the cysteinyl leukotriene receptor, CysLT1, in the human airway. This receptor is involved in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with inflammation. By antagonizing leukotriene D4 at this receptor, this compound prevents these pathological changes, thereby alleviating the symptoms of asthma .

Comparison with Similar Compounds

Comparison:

This compound’s unique chemical structure and mechanism of action make it a valuable compound in the treatment of asthma and other inflammatory conditions. Its diverse applications in scientific research further highlight its significance in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMKNPGKXJAIDV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045742
Record name Cinalukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.72e-04 g/L
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Binds to the cysteinyl leukotriene receptor. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Cysteinyl leukotrienes and leukotriene receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma.
Record name Cinalukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

128312-51-6
Record name Cinalukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128312-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinalukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128312516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinalukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00587
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinalukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINALUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1O433QAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cinalukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cinalukast exert its effects at the molecular level?

A1: this compound functions as a Cysteinyl leukotriene receptor 1 (CysLT1R) antagonist [, ]. This means it binds to the CysLT1 receptor and blocks the binding of its natural ligands, namely the cysteinyl leukotrienes (CysLTs) like LTC4, LTD4, and LTE4 []. By preventing CysLTs from activating the CysLT1 receptor, this compound inhibits the downstream inflammatory responses these molecules typically trigger [, ].

Q2: Has the potential of this compound to shift its activity towards other targets been investigated?

A3: Yes, researchers have investigated the possibility of leveraging this compound's structure to enhance its activity towards other targets, specifically the peroxisome proliferator-activated receptor alpha (PPARα) []. Through computer-assisted selective optimization of side-activities (SOSA), they generated a virtual library of this compound analogues and predicted their affinity for PPARα and CysLT1R []. This led to the synthesis of an analogue with improved PPARα activation and decreased CysLT1R antagonism, highlighting the potential of modifying this compound for different therapeutic applications [].

Q3: Are there any studies looking at the impact of this compound on erythrocyte death?

A4: Interestingly, research has revealed a role for this compound in influencing eryptosis, a process of programmed cell death in red blood cells []. Studies show that under energy-depleted conditions, erythrocytes release leukotrienes, which can trigger eryptosis []. This compound, by blocking leukotriene receptors, was found to mitigate the eryptotic effects induced by energy depletion in these cells []. This highlights the multifaceted nature of this compound's biological activity beyond its traditional anti-inflammatory role.

Q4: What are the potential benefits of developing formulations with improved delivery of this compound?

A5: Researchers have explored complexation studies of this compound with cyclodextrins []. Such complexation techniques are employed to enhance the solubility, stability, and bioavailability of drugs []. By improving these pharmaceutical properties, it might be possible to achieve better therapeutic outcomes with this compound, potentially at lower doses, while minimizing potential side effects.

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